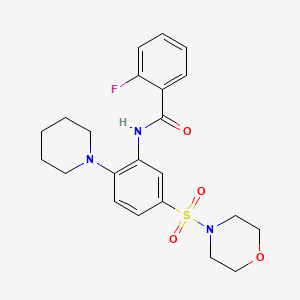
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one, also known as Miprocin or 4-HO-MiPT, is a synthetic psychedelic compound that was first synthesized by Alexander Shulgin in the 1980s. It belongs to the tryptamine class of compounds and is structurally similar to psilocin, the active component of magic mushrooms. Miprocin has been studied for its potential as a research tool in the fields of neuroscience and pharmacology.
Wirkmechanismus
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one acts on the 5-HT2A receptor by binding to it and activating it. This leads to an increase in the levels of serotonin in the brain, which is associated with changes in mood, perception, and cognition. This compound also has affinity for other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its overall effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in gene expression. This compound has also been shown to produce behavioral effects, such as changes in locomotor activity and anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments include its relatively simple synthesis, its selective activation of the 5-HT2A receptor, and its ability to produce a range of biochemical and physiological effects. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying altered states of consciousness, such as those induced by psychedelic compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a research tool in the fields of neuroscience and pharmacology.
Synthesemethoden
The synthesis of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 4-hydroxyindole with N-methylpyrrolidine and propionyl chloride. The resulting compound is then purified through a series of chemical processes to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has been studied for its potential as a research tool in the fields of neuroscience and pharmacology. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes this compound a valuable tool for studying the effects of 5-HT2A activation on brain function.
Eigenschaften
IUPAC Name |
3-(1-methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-6-2-3-7-15(14)17)8-9-16(19)18-10-4-5-11-18/h2-3,6-7,12H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVQCRWUNGVNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)





![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)







